molecular formula C23H18N2O6S B2619717 Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-49-1

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2619717
CAS No.: 886951-49-1
M. Wt: 450.47
InChI Key: HRHAKYSWJGZBKC-UHFFFAOYSA-N
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Description

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group at the 4-position, a phenyl group at the 1-position, and an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 4-naphthalen-2-ylsulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6S/c1-2-30-23(27)22-20(15-21(26)25(24-22)18-10-4-3-5-11-18)31-32(28,29)19-13-12-16-8-6-7-9-17(16)14-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHAKYSWJGZBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyridazine family and features a pyridazine ring, an ethyl carboxylate group, and a sulfonate ether linkage with a naphthalene moiety. Its molecular formula is C21_{21}H19_{19}N2_{2}O5_{5}S, with a molecular weight of approximately 469.49 g/mol. The presence of functional groups such as sulfonate and carboxylate enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that this compound can modulate enzyme activities and influence signaling pathways relevant to disease processes.

Pharmacological Properties

Research has demonstrated that compounds within the pyridazine class often exhibit significant pharmacological properties. This compound has shown:

  • Antimicrobial Activity : In vitro studies suggest that this compound possesses antibacterial properties against various strains of bacteria.
  • Anticancer Potential : Preliminary research indicates cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Synthesis

The synthesis of Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Pyridazine Ring : This involves the reaction of appropriate naphthalene derivatives with pyridazine precursors under controlled conditions.
  • Introduction of Functional Groups : Subsequent reactions introduce the sulfonate and carboxylate groups.

Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assay : In another study focused on cancer research, the compound demonstrated cytotoxic effects on several human cancer cell lines, leading to apoptosis in treated cells .

Comparative Analysis

To better understand the unique properties of Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AContains a fluorophenyl groupModerate anticancer activity
Compound BLacks naphthalene sulfonateWeak antimicrobial properties
Ethyl 4-(...)Naphthalene sulfonate enhances activityStrong antibacterial and cytotoxic effects

Scientific Research Applications

Medicinal Chemistry Applications

The compound demonstrates promising biological activities that make it a candidate for further research in medicinal chemistry. Its structural characteristics suggest potential interactions with various biological targets, which can lead to therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the naphthalene sulfonate group enhances the compound's ability to interact with cellular mechanisms involved in cancer progression. Studies have shown that modifications in the structure can lead to increased potency against cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent.

Anti-inflammatory Properties

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may also possess anti-inflammatory properties. The sulfonate group is known for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Common methods include:

  • Reactions involving naphthalene derivatives : These reactions often utilize sulfonation techniques to introduce the naphthalene moiety.
  • Pyridazine synthesis : The pyridazine ring is formed through cyclization reactions involving appropriate precursors.

Pharmacological Studies

Pharmacological studies have highlighted the compound's mechanism of action, which primarily revolves around its interactions with biological targets such as enzymes and receptors involved in disease processes. Preliminary data suggest that the compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

Several studies have investigated the biological activity and therapeutic potential of related compounds:

  • Anticancer Evaluation : A study demonstrated that modifications to the structure of similar compounds enhanced their anticancer activity against various cell lines, indicating a potential pathway for drug development.
  • Inflammatory Response Modulation : Research has shown that compounds with similar functional groups can effectively reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with specific biological targets, leading to inhibition of tumor growth or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyridazine derivatives, focusing on substituent effects, molecular properties, and synthesis strategies:

Compound Substituent at Position 4 Substituent at Position 1 Ester Group Molecular Weight Key Properties/Applications References
Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Target) Naphthalen-2-ylsulfonyloxy (SO₂O-) Phenyl (C₆H₅) Ethyl ~500 (estimated) High steric bulk; potential for aromatic interactions; sulfonyloxy may act as a leaving group. N/A
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7) Butylsulfanyl (S-C₄H₉) Phenyl (C₆H₅) Ethyl 332.42 Less reactive due to stable thioether group; no reported hazards .
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9) Pyridin-2-ylsulfanyl (S-C₅H₄N) 4-Methoxyphenyl (C₆H₄OCH₃) Methyl ~357.07 Enhanced solubility due to methoxy group; pyridinylsulfanyl may confer metal-binding capacity.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5) Trifluoromethyl (CF₃) 3-(Trifluoromethyl)phenyl (C₆H₄CF₃) Ethyl 380.24 High electron-withdrawing effect; potential for fluorophilic interactions in drug design.
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 2-Methoxy-2-oxoethylsulfanyl (S-CH₂COOCH₃) 3-(Trifluoromethyl)phenyl (C₆H₄CF₃) Methyl 402.35 Branched sulfanyl group may improve solubility; ester side chain could enable further derivatization.

Substituent Analysis

  • Position 4 :
    • The sulfonyloxy group in the target compound (SO₂O-) is more polar and reactive than sulfanyl (S-) or trifluoromethyl (CF₃) groups, making it prone to nucleophilic substitution .
    • Trifluoromethyl and pyridinylsulfanyl substituents enhance electronic effects (electron-withdrawing and π-acidic, respectively), which may stabilize charge-transfer complexes .
  • Position 1 :
    • Phenyl vs. substituted phenyl groups influence solubility and steric effects. For example, the 4-methoxyphenyl group improves hydrophilicity , while 3-(trifluoromethyl)phenyl increases lipophilicity .
  • Ester Group :
    • Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters , affecting metabolic stability in drug candidates .

Q & A

Q. What strategies mitigate challenges in heterogeneous reaction systems (e.g., solid-supported catalysts) for this compound?

  • Methodological Answer : Functionalize solid supports (e.g., silica, MOFs) with ligands that mimic solution-phase environments. Use BET surface area analysis and TEM to characterize dispersion. For leaching issues, employ ICP-MS to track metal loss and optimize immobilization protocols (e.g., covalent grafting vs. physisorption) .

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